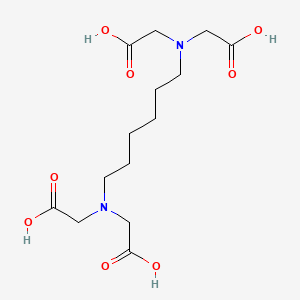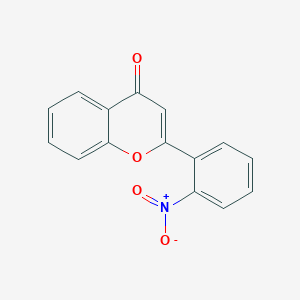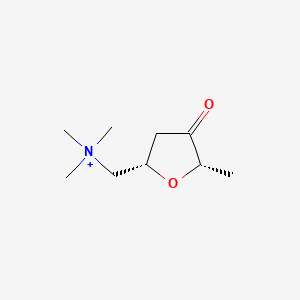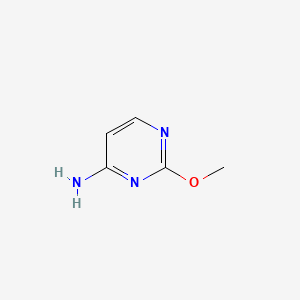
1,6-二氨基己烷-N,N,N',N'-四乙酸
描述
科学研究应用
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in analytical chemistry for complexometric titrations.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential in chelation therapy to remove heavy metals from the body.
Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.
作用机制
Target of Action
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid, also known as Hexamethylenediaminetetraacetic acid, is a chelating agent . Its primary targets are metal ions, particularly divalent cations such as calcium (Ca2+) and chromium (Cr2+) .
Mode of Action
The compound works by binding to these metal ions, forming a stable complex . This interaction results in the sequestration of the metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
By chelating metal ions, 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can affect various biochemical pathways. For instance, it can influence calcium signaling pathways by sequestering Ca2+ ions . This can have downstream effects on muscle contraction and other cellular processes that depend on calcium signaling .
Pharmacokinetics
Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the presence of target metal ions .
Result of Action
The molecular and cellular effects of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid’s action depend on the specific metal ions it chelates. For example, by chelating calcium ions, it can affect muscle contraction . When chelating chromium ions, it can help mobilize chromium from certain organs and blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid. For instance, the presence and concentration of target metal ions in the environment can affect its chelating activity . Additionally, factors such as pH and temperature could potentially influence its stability and activity .
生化分析
Biochemical Properties
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid plays a crucial role in biochemical reactions by acting as a chelating agent. It interacts with metal ions such as calcium, magnesium, and iron, forming stable complexes . This chelation process is essential in regulating the availability of metal ions in biological systems. The compound interacts with enzymes and proteins that require metal ions as cofactors, thereby influencing their activity. For example, it can inhibit metalloproteases by binding to the metal ions in their active sites, preventing substrate binding and catalysis .
Cellular Effects
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid affects various types of cells and cellular processes by modulating the availability of metal ions. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of calcium ions can impact calcium-dependent signaling pathways, leading to changes in cellular responses such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, the compound can affect gene expression by altering the activity of metal-dependent transcription factors .
Molecular Mechanism
The molecular mechanism of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid involves its ability to bind metal ions through its four carboxylate groups and two amine groups . This binding forms stable chelate complexes, which can inhibit or activate enzymes by removing or providing essential metal cofactors. For example, the compound can inhibit metalloproteases by binding to the metal ions in their active sites, preventing substrate binding and catalysis . Additionally, it can activate certain enzymes by providing the necessary metal ions for their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, such as sustained inhibition of metalloproteases and prolonged alteration of metal ion homeostasis . These effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as metal ion depletion, disruption of metal ion homeostasis, and toxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become apparent at higher doses . These findings highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid is involved in metabolic pathways that regulate metal ion homeostasis. It interacts with enzymes and cofactors that are involved in metal ion transport and storage . For example, the compound can bind to metal ions in the bloodstream, facilitating their transport to target tissues . Additionally, it can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . These interactions are critical for maintaining cellular and systemic metal ion balance.
Transport and Distribution
The transport and distribution of 1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific metal ion transporters, allowing it to reach intracellular targets . Once inside the cell, it can bind to metal ions and distribute them to various cellular compartments . This distribution is essential for the compound’s chelating activity and its effects on cellular function.
Subcellular Localization
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid is localized in specific subcellular compartments, where it exerts its activity and function . The compound can be directed to particular organelles through targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can chelate metal ions involved in mitochondrial respiration . This subcellular localization is crucial for the compound’s role in regulating metal ion homeostasis and influencing cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can be synthesized through the reaction of hexamethylenediamine with chloroacetic acid under alkaline conditions . The reaction typically involves the following steps:
- Dissolution of hexamethylenediamine in water.
- Addition of chloroacetic acid to the solution.
- Adjustment of the pH to an alkaline range using sodium hydroxide.
- Heating the mixture to facilitate the reaction.
- Purification of the product through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid follows similar principles but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires electrophilic reagents and suitable solvents, often under mild conditions.
Major Products
相似化合物的比较
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid can be compared with other similar chelating agents, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are polyaminocarboxylic acids with strong chelating properties, but 1,6-diaminohexane-N,N,N’,N’-tetraacetic acid has a longer carbon chain, which may affect its chelation efficiency and selectivity.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group, providing different chelation properties.
Conclusion
1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid is a versatile compound with significant applications in various scientific and industrial fields Its ability to chelate metal ions makes it valuable in analytical chemistry, biochemistry, medicine, and industrial processes
属性
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVXSDNEFDTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936810 | |
| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-00-7 | |
| Record name | Hexamethylenediaminetetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylenediaminetetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexamethylenediaminetetraacetic Acid (HMDTA) interact with metal ions and what are the implications?
A1: HMDTA acts as a chelating agent, meaning it can bind to metal ions through multiple coordination sites. This strong interaction allows HMDTA to form stable complexes with various metal ions. [, , , ] For example, HMDTA effectively removes Uranium(VI) from aqueous solutions, including its bi- and tricarbonate forms, by forming stable complexes. [] This property makes HMDTA and its derivatives valuable in applications like removing heavy metal contamination from water.
Q2: Could you provide the structural characterization of HMDTA?
A2: HMDTA, also known as 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, has the following characteristics:
- Spectroscopic data: Infrared (IR) spectroscopy has been used to study the structure of solid neodymium hexamethylenediaminetetraacetates. [] While the specific data points are not provided in the abstracts, this highlights the use of spectroscopic techniques in characterizing HMDTA complexes.
Q3: Are there variations in the effectiveness of HMDTA as a metal chelator?
A3: Yes, the metal sorption capacity of HMDTA can be influenced by its incorporation into layered double hydroxides (LDHs). [] For instance, a study found that intercalating HMDTA into Zn,Al-hydrotalcite-like materials resulted in varying levels of uranium(VI) adsorption. [] Interestingly, the sorption capacities correlated with the stability constants of the metal complexes formed with the chelating agents in solution. [] This suggests that modifying the HMDTA structure or its surrounding environment can impact its metal binding affinity.
Q4: How does HMDTA compare to other chelating agents in terms of anticoagulant properties?
A4: Research compared HMDTA to other chelating agents like ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and ethylenediaminedipropionic acid (EDDP) for their anticoagulant properties. [] HMDTA, similar to EDDP, caused rapid blood coagulation, making it unsuitable for coagulation tests. In contrast, EGTA showed potential for hematology and coagulation tests. [] This comparison highlights the varying effects of chelating agents on biological systems, even with structural similarities.
Q5: Has HMDTA been investigated for its potential in environmental remediation?
A5: While not directly stated in the provided abstracts, the ability of HMDTA-intercalated LDHs to remove Uranium(VI) and heavy metals from aqueous solutions suggests its potential for environmental remediation. [] Further research is needed to explore the practicality and efficacy of using HMDTA-based materials for removing specific pollutants and understand their environmental impact.
Q6: Are there any known analytical methods for quantifying HMDTA?
A6: While the abstracts don't provide specific analytical methods for HMDTA quantification, they mention using spectrophotometry to study the complex formation of Cerium(III) with HMDTA. [] This indicates that spectroscopic techniques can be employed for analyzing HMDTA and its interactions with metal ions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)








![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)




